molecular formula C10H20S B3056422 Sulfide, tert-butyl cyclohexyl CAS No. 7133-23-5

Sulfide, tert-butyl cyclohexyl

Cat. No.: B3056422
CAS No.: 7133-23-5
M. Wt: 172.33 g/mol
InChI Key: ZNPQTUSPUQIGNA-UHFFFAOYSA-N
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Description

Sulfide, tert-butyl cyclohexyl: is an organosulfur compound with the molecular formula C10H20S . It is characterized by the presence of a sulfur atom bonded to a tert-butyl group and a cyclohexyl group. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of sulfide, tert-butyl cyclohexyl typically involves large-scale synthesis using the Williamson Ether Synthesis method due to its simplicity and efficiency. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sulfide, tert-butyl cyclohexyl can undergo oxidation to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, alkoxides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfides.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of tert-butyl and cyclohexyl groups into molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of sulfide, tert-butyl cyclohexyl involves its ability to participate in various chemical reactions due to the presence of the sulfur atom. The sulfur atom can act as a nucleophile, making the compound reactive towards electrophiles. Additionally, the tert-butyl and cyclohexyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions.

Comparison with Similar Compounds

Uniqueness: Sulfide, tert-butyl cyclohexyl is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its methyl and ethyl analogs.

Properties

IUPAC Name

tert-butylsulfanylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20S/c1-10(2,3)11-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPQTUSPUQIGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221521
Record name Sulfide, tert-butyl cyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7133-23-5
Record name Sulfide, tert-butyl cyclohexyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfide, tert-butyl cyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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